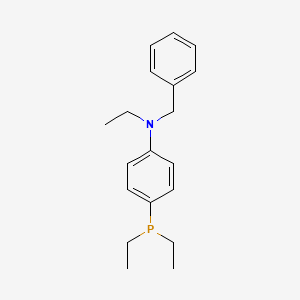
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is an organic compound that features a benzyl group, a diethylphosphanyl group, and an ethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline typically involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base, followed by the introduction of the diethylphosphanyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to isolate the final product.
化学反応の分析
Types of Reactions
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism by which N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylphosphanyl group can coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The benzyl and ethylaniline moieties may interact with hydrophobic pockets in proteins, affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-Benzyl-4-piperidone: Shares the benzyl group but differs in the presence of a piperidone ring instead of the diethylphosphanyl and ethylaniline groups.
N-Benzyl-4-sulfamoyl-benzamide:
Uniqueness
N-Benzyl-4-(diethylphosphanyl)-N-ethylaniline is unique due to the presence of the diethylphosphanyl group, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for applications in coordination chemistry and materials science.
特性
CAS番号 |
87981-11-1 |
|---|---|
分子式 |
C19H26NP |
分子量 |
299.4 g/mol |
IUPAC名 |
N-benzyl-4-diethylphosphanyl-N-ethylaniline |
InChI |
InChI=1S/C19H26NP/c1-4-20(16-17-10-8-7-9-11-17)18-12-14-19(15-13-18)21(5-2)6-3/h7-15H,4-6,16H2,1-3H3 |
InChIキー |
DASUTXTZYMNTJS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)P(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
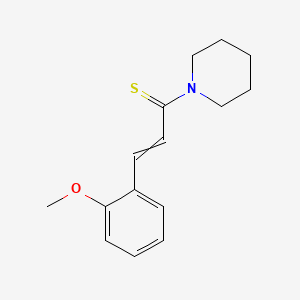
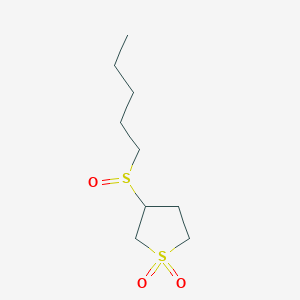
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
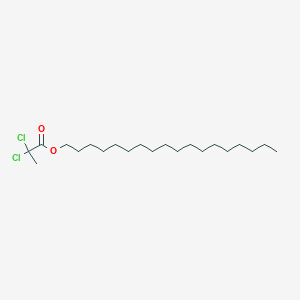

![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
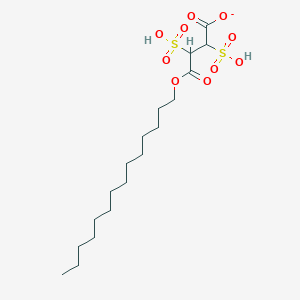
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
